N'-Nitrosoanabasine
Description
Properties
IUPAC Name |
3-(1-nitrosopiperidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYPVKMROLGXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021019 | |
| Record name | Nitrosoanabasine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37620-20-5, 84237-39-8, 1133-64-8 | |
| Record name | 3-(1-Nitroso-2-piperidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37620-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-Nitrosoanabasine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037620205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-(1-nitroso-2-piperidinyl)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084237398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrosoanabasine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-Nitroso-2-piperidinyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-NITROSOANABASINE, (RS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7VU5E9XAT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N'-nitrosoanabasine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Iodoclonidine hydrochloride typically involves the reaction of 2,6-dichloro-4-iodoaniline with imidazoline derivatives under specific conditions. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt of p-Iodoclonidine .
Industrial Production Methods: Industrial production of p-Iodoclonidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: p-Iodoclonidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert p-Iodoclonidine hydrochloride into its reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while substitution reactions can produce various substituted imidazolines .
Scientific Research Applications
Carcinogenicity Studies
NAB has been extensively studied for its carcinogenic properties. Research indicates that it can induce tumors in laboratory animals, albeit to a lesser extent than other TSNAs like NNN and NNK. For example:
- Animal Studies : In rodent models, NAB has shown weak carcinogenic activity compared to other TSNAs. However, it remains significant for understanding the mechanisms of tobacco-related cancers .
- Mechanistic Insights : Studies have demonstrated that NAB can form DNA adducts, which are critical in the initiation of cancer. These adducts result from metabolic activation processes mediated by cytochrome P450 enzymes .
Public Health Research
The presence of NAB in smokeless tobacco products raises concerns regarding public health:
- Epidemiological Studies : Research has linked exposure to NAB and other TSNAs with increased risks of oral and esophageal cancers among smokeless tobacco users .
- Regulatory Implications : Understanding the levels of NAB in various tobacco products has led to discussions on regulatory measures to limit exposure and mitigate health risks associated with smokeless tobacco .
Analytical Chemistry
NAB is often used as a standard in analytical chemistry for measuring TSNA levels in tobacco products:
- Quantification Methods : Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to accurately quantify NAB in cigarette smoke and smokeless tobacco products. These methods are crucial for assessing consumer exposure and compliance with safety regulations .
Case Studies
Several case studies have highlighted the significance of NAB in understanding tobacco-related health risks:
- Case Study 1 : A study analyzed the levels of TSNAs, including NAB, in various smokeless tobacco brands. It found that NAB was present at significant levels, correlating with other known carcinogens such as NNN and NNK .
- Case Study 2 : Research investigating the effects of NAB on cellular transformation demonstrated that it could enhance the carcinogenic effects when combined with viral infections, such as herpes simplex virus (HSV), indicating a synergistic effect that complicates cancer risk assessment .
Summary Table of Findings
| Aspect | Details |
|---|---|
| Chemical Structure | C10H13N3O |
| Carcinogenicity | Weakly carcinogenic; induces tumors in rodent models |
| Public Health Impact | Associated with increased risks of oral and esophageal cancers |
| Analytical Methods Used | LC-MS/MS for quantifying levels in tobacco products |
| Synergistic Effects | Enhances carcinogenicity when combined with viral infections like HSV |
Mechanism of Action
p-Iodoclonidine hydrochloride exerts its effects by acting as a partial agonist at the alpha-2 adrenergic receptor. This receptor is a G protein-coupled receptor that inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels results in the inhibition of neurotransmitter release and modulation of various physiological processes. The compound also potentiates adenosine diphosphate (ADP)-induced platelet aggregation .
Comparison with Similar Compounds
Comparison with Similar Compounds
NAB belongs to the TSNA family, which includes N'-Nitrosonornicotine (NNN), 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and N'-Nitrosoanatabine (NAT). Below is a systematic comparison:
Table 1: Structural and Carcinogenic Properties of TSNAs
Key Research Findings
Metabolic Inhibition: NAB and NAT reduce the metabolic activation of NNN and NNK by competing for CYP2A13, a critical enzyme in TSNA bioactivation. This suggests that coexposure to multiple TSNAs may alter carcinogenic outcomes .
Carcinogenic Potency: While NNN and NNK form DNA adducts through α-hydroxylation, NAB’s weaker enzymatic affinity results in lower genotoxicity.
Regulatory Status: NAB is monitored as a pharmaceutical impurity at limits of <10 ng/day due to its structural similarity to potent carcinogens like N-nitrosodimethylamine (NDMA) .
Biological Activity
N'-Nitrosoanabasine (NAB) is a potent carcinogenic compound classified as a tobacco-specific nitrosamine (TSNA). It is primarily formed during the curing and processing of tobacco products. This article provides a detailed examination of the biological activity of NAB, including its metabolic pathways, mutagenic effects, and implications for human health based on diverse research findings.
- Chemical Formula : C₁₀H₁₃N₃O
- Molecular Weight : 193.23 g/mol
- CAS Number : 14335-20-5
Metabolism and Activation
NAB undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA. This activation is critical for its carcinogenicity, as it results in the formation of DNA adducts, which are markers of potential mutagenic and carcinogenic activity.
Key Metabolic Pathways
- Cytochrome P450-mediated Activation : NAB is metabolized by cytochrome P450 enzymes, producing reactive species capable of forming DNA adducts.
- Formation of DNA Adducts : The primary DNA adducts formed include N7-methylguanine and O6-methylguanine, which can lead to mutations during DNA replication.
Biological Activity and Mutagenicity
NAB has been extensively studied for its mutagenic properties. Research indicates that it exhibits significant mutagenic activity in various biological assays.
Mutagenicity Studies
- Ames Test : NAB has shown positive results in the Ames test, indicating its ability to induce mutations in Salmonella typhimurium strains, particularly TA100, which is sensitive to base-pair substitutions.
- In Vivo Micronucleus Test : In animal models, NAB has been shown to induce micronuclei formation, suggesting chromosomal damage.
Case Studies
Research has highlighted the implications of NAB exposure in various populations:
- Chewing Tobacco Users : Epidemiological studies have linked the use of chewing tobacco containing NAB with an increased risk of oral cancers. The presence of NAB in smokeless tobacco products significantly contributes to their carcinogenic potential.
- Synergistic Effects with Other Carcinogens : Studies indicate that NAB may enhance the carcinogenic effects of other tobacco-specific nitrosamines when combined with viral infections such as herpes simplex virus (HSV), leading to higher transformation frequencies in cell cultures.
Research Findings and Data Tables
The following table summarizes key findings related to the biological activity and mutagenicity of this compound:
Q & A
Q. What validated analytical methods are recommended for quantifying N'-Nitrosoanabasine (NAB) in tobacco products and environmental samples?
NAB is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for trace-level detection. Automated two-dimensional online solid-phase extraction (SPE) coupled with UPLC C18 columns ensures baseline separation of NAB from other tobacco-specific nitrosamines (TSNAs) like NNN and NNK . Method validation must include recovery rates, matrix effects, and limits of detection (LODs) below 0.1 ng/g to comply with regulatory standards for smokeless tobacco analysis .
Q. What are the primary metabolic pathways of NAB, and how do they differ from other TSNAs?
NAB undergoes α-hydroxylation and pyridine oxidation catalyzed by cytochrome P450 enzymes (e.g., CYP2A13), producing reactive intermediates that form DNA adducts. Unlike NNN and NNK, which are classified as Group 1 carcinogens, NAB (Group 3) exhibits weaker carcinogenicity due to lower metabolic activation efficiency and distinct adduct formation patterns. This difference is critical when interpreting in vitro mutagenicity assays .
Advanced Research Questions
Q. How do experimental designs using recombinant CYP enzymes address the inhibitory effects of NAB on NNN/NNK metabolism?
Recombinant CYP2A13 and CYP2A6 systems are employed to study competitive inhibition kinetics. Key parameters include:
- Substrate specificity : NAB’s structural similarity to nicotine allows it to act as a competitive inhibitor, reducing NNN metabolism by 41.3% in CYP2A13 systems .
- Enzyme kinetics : Michaelis-Menten constants (Km) and inhibition constants (Ki) are calculated using Lineweaver-Burk plots to quantify inhibition potency .
- Control conditions : Co-incubation with isotopically labeled internal standards (e.g., d4-NNN) ensures accurate quantification of metabolite suppression .
Q. How can researchers reconcile contradictory data on NAB’s carcinogenic potential across in vitro and in vivo models?
Discrepancies arise from variations in metabolic activation efficiency and species-specific CYP expression. For example:
- In vitro : Human CYP2A13 activates NAB at lower rates than NNN, leading to fewer DNA adducts in cell lines .
- In vivo : Syrian golden hamster models show limited tumorigenicity for NAB compared to NNN, likely due to interspecies differences in enzyme distribution . Methodological solutions include cross-species enzyme activity assays and comparative genomic analysis of CYP2A orthologs .
Q. What strategies mitigate NAB formation during tobacco processing and storage?
Controlling nitrosation kinetics is critical:
- pH modulation : Alkaline conditions (pH >8) reduce nitrosating agent (e.g., nitrite) reactivity, lowering NAB yields during curing .
- Amine sequestration : Chelating agents like ascorbic acid inhibit secondary amine precursors (e.g., anabasine) from reacting with nitrosating agents .
- Storage protocols : Low-temperature storage (<4°C) and anaerobic environments minimize post-harvest TSNA formation .
Methodological Guidance for Data Contradictions
Q. How should researchers address variability in NAB detection across tobacco product types?
- Sample homogenization : Cryogenic grinding ensures uniform distribution of NAB in heterogeneous matrices like snus or chewing tobacco .
- Batch correction : Use of deuterated analogs (e.g., d5-NAB) corrects for matrix-induced ionization suppression in LC-MS/MS .
- Inter-laboratory validation : Harmonized protocols, such as those from the FDA Tobacco Regulatory Science Program, reduce methodological variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
